molecular formula C12H20ClNO2 B1481364 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2090867-36-8

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Cat. No.: B1481364
CAS No.: 2090867-36-8
M. Wt: 245.74 g/mol
InChI Key: QKURVNWAEYEYSM-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)ethan-1-one is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one typically involves a multi-step process. One common method includes the reaction of a spirocyclic amine with a chlorinated ethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one is unique due to its specific spirocyclic structure and the presence of both a hydroxymethyl group and a chlorine atom. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c13-6-11(16)14-7-10(8-15)12(9-14)4-2-1-3-5-12/h10,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKURVNWAEYEYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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